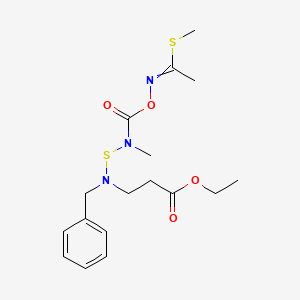

Ethyl 6,10-dimethyl-7-oxo-4-(phenylmethyl)-8-oxa-5,11-dithia-4,6,9-triazadodec-9-enoate

説明

Alanycarb is a broad-range carbamate insecticide and nematicide. It is known for its moderate mammalian toxicity and its ability to inhibit acetylcholinesterase, an enzyme crucial for nerve function. Alanycarb is relatively volatile and has low aqueous solubility. It is moderately toxic to fish and aquatic invertebrates and highly toxic to honeybees .

準備方法

Alanycarb is synthesized through a series of organic reactions, including chassis reactions, condensation reactions, and substitution reactions. The specific steps are complex and involve the use of various organic solvents such as ethanol and dichloromethane . Industrial production methods typically involve large-scale organic synthesis processes to ensure the compound’s purity and efficacy.

化学反応の分析

Alanycarb undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

Ethyl 6,10-dimethyl-7-oxo-4-(phenylmethyl)-8-oxa-5,11-dithia-4,6,9-triazadodec-9-enoate is a complex organic compound with a unique molecular structure, a molecular formula of , and a molecular weight of approximately 399.5 g/mol. This compound is characterized by multiple functional groups, including a triazole ring, oxo groups, and thioether linkages, which contribute to its chemical reactivity and potential biological activity.

Potential Applications

This compound has potential applications in medicinal and agricultural chemistry.

Medicinal Chemistry

- Antimicrobial Properties Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in pharmaceutical applications. Its structure indicates potential interactions with biological targets such as enzymes or receptors involved in disease processes.

- Interaction studies Preliminary research indicates potential interactions with various biological systems, suggesting its mechanism of action and therapeutic potential.

Agricultural Chemistry

- The compound may also be significant in agricultural chemistry.

作用機序

Alanycarb exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine into choline and acetic acid. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of the muscles, glands, and central nervous system. The inhibition is reversible, and the compound forms unstable complexes with cholinesterases by carbamoylation of the active sites of the enzymes .

類似化合物との比較

Alanycarb is similar to other carbamate insecticides, such as carbaryl and aldicarb. it differs in its specific chemical structure and its moderate mammalian toxicity. Unlike some other carbamates, alanycarb is relatively non-toxic to birds but highly toxic to honeybees . This makes it unique in its application and environmental impact.

Similar Compounds

Carbaryl: Another carbamate insecticide with a broad control spectrum and relatively low mammalian toxicity.

Aldicarb: A highly toxic carbamate insecticide used to control a wide range of pests.

生物活性

Ethyl 6,10-dimethyl-7-oxo-4-(phenylmethyl)-8-oxa-5,11-dithia-4,6,9-triazadodec-9-enoate, commonly referred to as Alanycarb, is a carbamate insecticide and nematicide with notable biological activity. This compound exhibits a range of effects on various biological systems, primarily through its mechanism of action involving the inhibition of acetylcholinesterase (AChE), an enzyme critical for neurotransmission.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C17H25N3O4S2 |

| Molecular Weight | 399.5 g/mol |

| CAS Number | 114416-15-8 |

| InChI Key | GMAUQNJOSOMMHI-UHFFFAOYSA-N |

Alanycarb inhibits acetylcholinesterase by forming reversible carbamoylated complexes with the enzyme. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of the postsynaptic receptors. The biological implications of this activity include:

- Neurotoxicity : Prolonged exposure can lead to overstimulation of the nervous system.

- Toxicity to Non-target Species : It exhibits moderate toxicity to fish and aquatic invertebrates and is highly toxic to honeybees .

Toxicological Studies

Research has indicated that Alanycarb's toxicity varies among different species. For instance:

- Mammalian Toxicity : Moderate toxicity is reported in mammals with potential neurotoxic effects.

- Aquatic Toxicity : It poses risks to aquatic life due to its moderate toxicity levels .

Case Studies and Findings

- Inhibition Studies : A study demonstrated that Alanycarb effectively inhibited AChE in various biological systems, leading to significant physiological disturbances in treated organisms.

- Environmental Impact Assessments : Evaluations have shown that Alanycarb's use in agriculture can lead to runoff that affects local aquatic ecosystems, highlighting the need for careful management practices .

- Comparative Toxicity Analysis : In comparative studies with other carbamate insecticides, Alanycarb exhibited similar inhibitory effects on AChE but varied in its persistence and bioaccumulation potential in different environments .

特性

IUPAC Name |

ethyl 3-[benzyl-[methyl-(1-methylsulfanylethylideneamino)oxycarbonylamino]sulfanylamino]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O4S2/c1-5-23-16(21)11-12-20(13-15-9-7-6-8-10-15)26-19(3)17(22)24-18-14(2)25-4/h6-10H,5,11-13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMAUQNJOSOMMHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCN(CC1=CC=CC=C1)SN(C)C(=O)ON=C(C)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30868695 | |

| Record name | Ethyl 6,10-dimethyl-7-oxo-4-(phenylmethyl)-8-oxa-5,11-dithia-4,6,9-triazadodec-9-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30868695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114416-15-8 | |

| Record name | Ethyl 6,10-dimethyl-7-oxo-4-(phenylmethyl)-8-oxa-5,11-dithia-4,6,9-triazadodec-9-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30868695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。